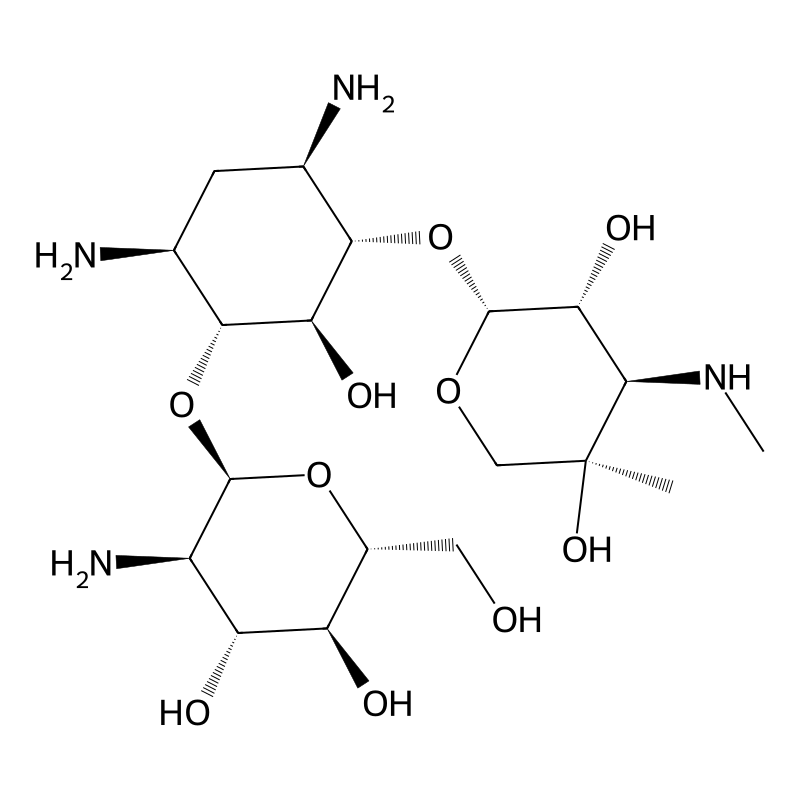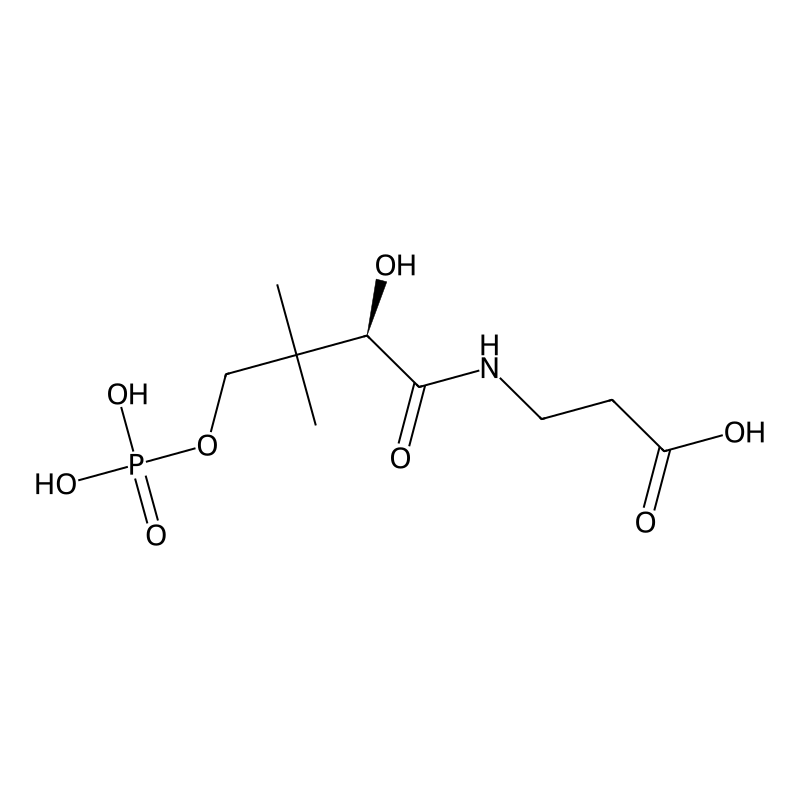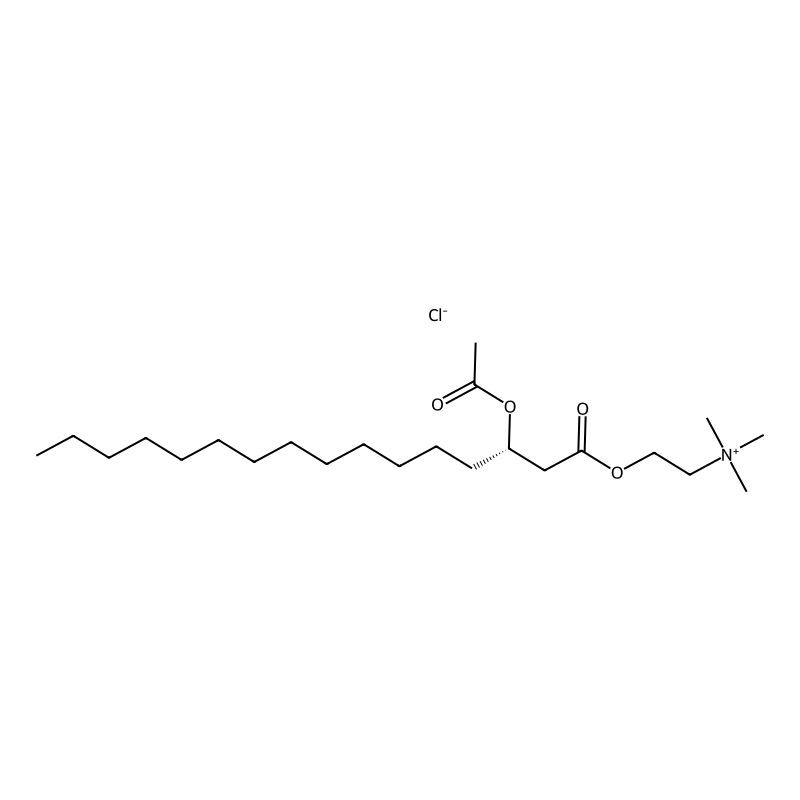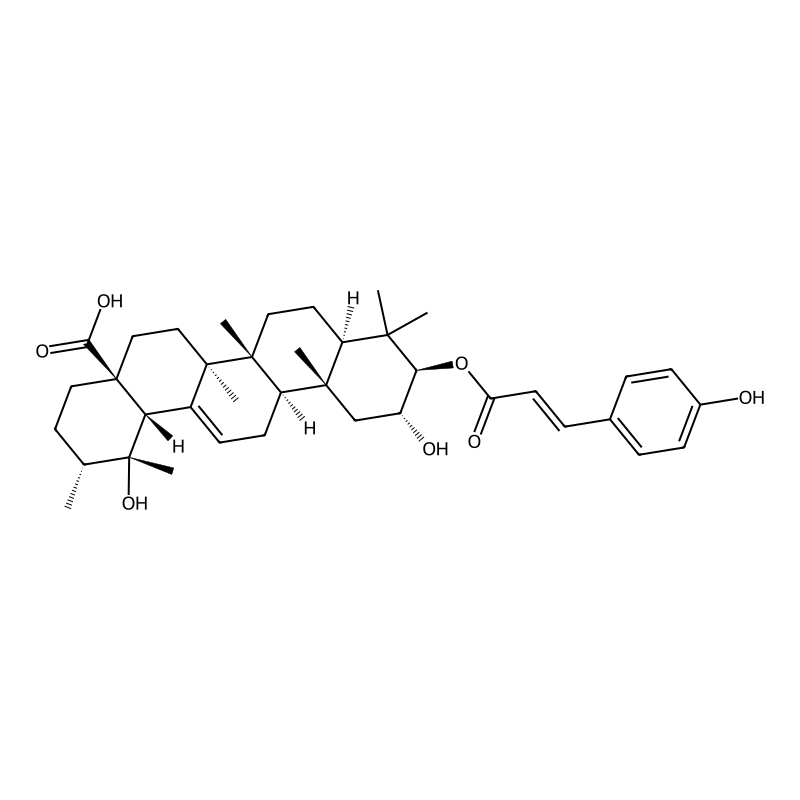Ponesimod
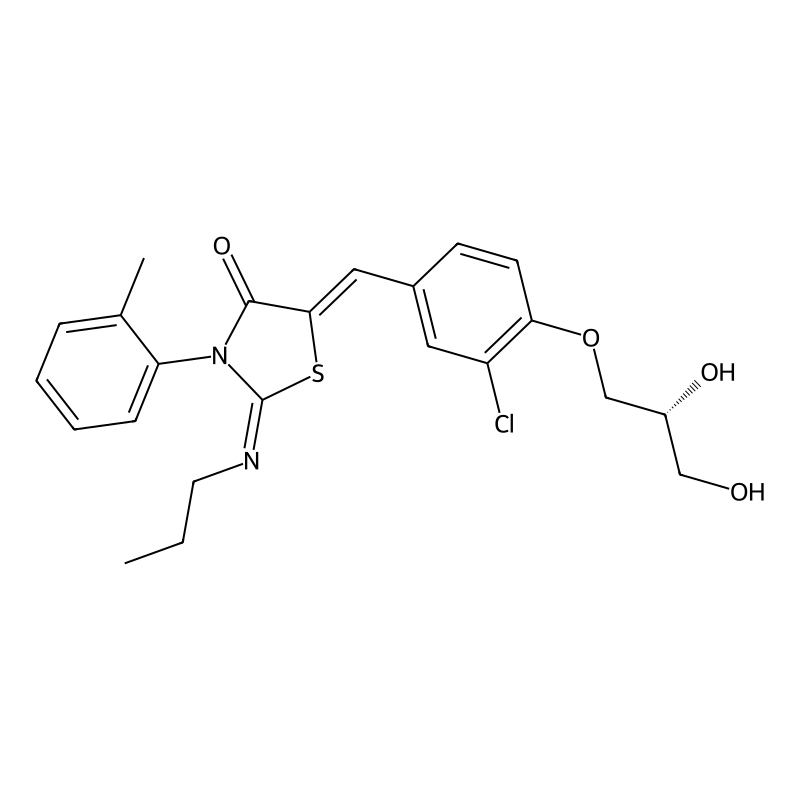
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Modulating the Immune System through S1P Receptors
S1P receptors are a family of five G protein-coupled receptors (S1PR1-5) found on various immune cells. These receptors play a crucial role in regulating lymphocyte trafficking between the lymphoid organs and the bloodstream [1]. Ponesimod acts as a selective modulator of S1PR1, S1PR4, and to a lesser extent, S1PR5 [2]. By affecting these receptors, ponesimod can potentially influence the migration and activation of immune cells, particularly lymphocytes, which are involved in the pathogenesis of autoimmune diseases.
[1] Spingosine 1-Phosphate Receptor Modulation in Therapy of Autoimmune Diseases and Transplantation. )[2] Ponesimod: A Review of Its Mechanism of Action and Potential in Multiple Sclerosis. )
Potential Applications in Autoimmune Diseases
The immunomodulatory properties of ponesimod are being explored for their potential benefits in various autoimmune diseases. Here are some key areas of research:
- Multiple Sclerosis (MS): Ponesimod is being investigated as a treatment for relapsing-remitting MS. Studies suggest it may reduce relapse rates and slow disease progression by affecting immune cell migration into the central nervous system [3, 4].
- Ulcerative Colitis (UC): Early research suggests ponesimod might be effective in treating UC by regulating immune responses in the gut [5].
- Lupus: Limited studies indicate ponesimod's potential to improve symptoms and disease activity in patients with Lupus [6].
Ponesimod is a medication primarily used for the treatment of relapsing forms of multiple sclerosis, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease. It functions as a selective sphingosine-1-phosphate receptor 1 modulator, which means it specifically targets and modulates the activity of the S1P1 receptor on lymphocytes, preventing their migration from lymphoid tissues into the bloodstream. This action effectively reduces the number of circulating lymphocytes, thereby mitigating the autoimmune response associated with multiple sclerosis .
The chemical formula for ponesimod is C₁₉H₂₅ClN₂O₄S, with a molar mass of approximately 460.97 g/mol. The compound is marketed under the brand name Ponvory and was approved for medical use in the United States in March 2021 and in the European Union in June 2021 .
- Clinical trials have shown that ponesimod can cause side effects such as upper respiratory tract infections, elevated liver enzymes, and high blood pressure.
- Due to its effect on the immune system, ponesimod can increase the risk of infections.
- It is also not recommended for pregnant women as it may cause harm to the developing fetus.
Ponesimod undergoes various metabolic transformations in the body, primarily through hepatic metabolism. Key metabolic pathways include:
- Sulfation: Conversion to M5 metabolite.
- Oxidation: Formation of M12 and M27 metabolites through cytochrome P450 enzymes (CYP2J2, CYP3A4, CYP3A5).
- Dealkylation: Producing M32 and M48 metabolites.
- Hydrolysis: Leading to M13 metabolite.
Approximately 57.3% to 79.6% of an administered dose is excreted in feces, with around 16% as unchanged ponesimod, while 10.3% to 18.4% is eliminated via urine .
Ponesimod's biological activity centers on its role as a modulator of the sphingosine-1-phosphate receptor 1. By binding to this receptor, ponesimod induces internalization of S1P1 on lymphocytes, effectively blinding them to sphingosine-1-phosphate concentration gradients that normally facilitate their exit from lymph nodes into circulation. This mechanism results in a significant reduction in peripheral lymphocyte counts, contributing to its therapeutic effects in multiple sclerosis management .
Clinical studies have demonstrated that ponesimod significantly reduces annual relapse rates and the number of new inflammatory lesions in patients with relapsing multiple sclerosis compared to traditional therapies such as teriflunomide .
The synthesis of ponesimod involves several steps that typically include:
- Formation of Thiazolidinone Core: The initial step often involves constructing a thiazolidinone ring system which serves as a scaffold for further modifications.
- Chlorination: Introducing a chlorine atom at specific positions to enhance receptor binding affinity.
- Alkylation: Adding alkyl groups to improve pharmacokinetic properties.
- Final Modifications: Completing the structure through various functional group transformations to achieve the desired pharmacological profile.
Specific synthetic routes may vary based on research or commercial production methodologies .
Interaction studies indicate that ponesimod can interact with other medications, particularly those metabolized by CYP enzymes. For instance:
- CYP3A4 Inhibitors/Inducers: Co-administration with strong CYP3A4 inhibitors or inducers may alter ponesimod levels and efficacy.
- Beta-blockers: Caution is advised when used alongside beta-blockers due to potential additive effects on heart rate reduction.
- Vaccines: Live attenuated vaccines should be avoided during treatment due to immunosuppressive effects .
Ponesimod shares similarities with other sphingosine-1-phosphate receptor modulators used in multiple sclerosis treatment. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Approval Year | Unique Features |
|---|---|---|---|
| Fingolimod | Sphingosine-1-phosphate receptor modulator | 2010 | Requires first-dose cardiac monitoring |
| Ozanimod | Selective Sphingosine-1-phosphate receptor modulator | 2020 | Less impact on heart rate; rapid reversibility |
| Siponimod | Sphingosine-1-phosphate receptor modulator | 2020 | Approved for secondary progressive multiple sclerosis |
| Cladribine | Purine analogue leading to lymphocyte depletion | 2017 | Induces long-term lymphocyte depletion |
Uniqueness of Ponesimod
Ponesimod stands out due to its rapid reversibility and lack of requirement for first-dose cardiac monitoring, making it potentially easier to manage in clinical settings compared to some older sphingosine-1-phosphate receptor modulators . Additionally, its specific selectivity for S1P1 over other subtypes may contribute to its unique safety and efficacy profile.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Sphingolipid
S1PR1 [HSA:1901] [KO:K04288]
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
FDA Medication Guides
Ponesimod
TABLET;ORAL
JANSSEN PHARMS
10/28/2021
Biological Half Life
Use Classification
Dates
2: Scherz MW, Brossard P, D'Ambrosio D, Ipek M, Dingemanse J. Three different up-titration regimens of ponesimod, an S1P1 receptor modulator, in healthy subjects. J Clin Pharmacol. 2015 Jun;55(6):688-97. doi: 10.1002/jcph.467. Epub 2015 Feb 10. PubMed PMID: 25612299.
3: D'Ambrosio D, Steinmann J, Brossard P, Dingemanse J. Differential effects of ponesimod, a selective S1P1 receptor modulator, on blood-circulating human T cell subpopulations. Immunopharmacol Immunotoxicol. 2015 Feb;37(1):103-9. doi: 10.3109/08923973.2014.993084. PubMed PMID: 25519470.
4: Reyes M, Hoch M, Brossard P, Dingemanse J. Effects of ethnicity and sex on the pharmacokinetics and pharmacodynamics of the selective sphingosine-1-phosphate receptor 1 modulator ponesimod: a clinical study in Japanese and Caucasian subjects. Pharmacology. 2014;94(5-6):223-9. doi: 10.1159/000368837. Epub 2014 Nov 14. PubMed PMID: 25402365.
5: Hoch M, Darpo B, Brossard P, Zhou M, Stoltz R, Dingemanse J. Effect of ponesimod, a selective S1P1 receptor modulator, on the QT interval in healthy individuals. Basic Clin Pharmacol Toxicol. 2015 May;116(5):429-37. doi: 10.1111/bcpt.12336. Epub 2014 Nov 8. PubMed PMID: 25287214.
6: Reyes M, Hoch M, Brossard P, Wagner-Redeker W, Miraval T, Dingemanse J. Mass balance, pharmacokinetics and metabolism of the selective S1P1 receptor modulator ponesimod in humans. Xenobiotica. 2015 Feb;45(2):139-49. doi: 10.3109/00498254.2014.955832. Epub 2014 Sep 4. PubMed PMID: 25188442.
7: Vaclavkova A, Chimenti S, Arenberger P, Holló P, Sator PG, Burcklen M, Stefani M, D'Ambrosio D. Oral ponesimod in patients with chronic plaque psoriasis: a randomised, double-blind, placebo-controlled phase 2 trial. Lancet. 2014 Dec 6;384(9959):2036-45. doi: 10.1016/S0140-6736(14)60803-5. Epub 2014 Aug 10. PubMed PMID: 25127208.
8: Ryan C, Menter A. Ponesimod--a future oral therapy for psoriasis? Lancet. 2014 Dec 6;384(9959):2006-8. doi: 10.1016/S0140-6736(14)61039-4. Epub 2014 Aug 10. PubMed PMID: 25127207.
9: Hoch M, D'Ambrosio D, Wilbraham D, Brossard P, Dingemanse J. Clinical pharmacology of ponesimod, a selective S1P₁ receptor modulator, after uptitration to supratherapeutic doses in healthy subjects. Eur J Pharm Sci. 2014 Oct 15;63:147-53. doi: 10.1016/j.ejps.2014.07.005. Epub 2014 Jul 19. PubMed PMID: 25046167.
10: Krause A, Brossard P, D'Ambrosio D, Dingemanse J. Population pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator. J Pharmacokinet Pharmacodyn. 2014 Jun;41(3):261-78. doi: 10.1007/s10928-014-9362-4. Epub 2014 Jun 15. PubMed PMID: 24930034.
11: Olsson T, Boster A, Fernández Ó, Freedman MS, Pozzilli C, Bach D, Berkani O, Mueller MS, Sidorenko T, Radue EW, Melanson M. Oral ponesimod in relapsing-remitting multiple sclerosis: a randomised phase II trial. J Neurol Neurosurg Psychiatry. 2014 Nov;85(11):1198-208. doi: 10.1136/jnnp-2013-307282. Epub 2014 Mar 21. PubMed PMID: 24659797; PubMed Central PMCID: PMC4215282.
12: Brossard P, Scherz M, Halabi A, Maatouk H, Krause A, Dingemanse J. Multiple-dose tolerability, pharmacokinetics, and pharmacodynamics of ponesimod, an S1P1 receptor modulator: favorable impact of dose up-titration. J Clin Pharmacol. 2014 Feb;54(2):179-88. doi: 10.1002/jcph.244. Epub 2014 Jan 9. PubMed PMID: 24408162.
13: Reyes M, Brossard P, Chassard D, Hoch M, Dingemanse J. Effects of ponesimod, a selective S1P1 receptor modulator, on the pharmacokinetics of a hormonal combination contraceptive. Eur J Clin Pharmacol. 2014 Mar;70(3):287-93. doi: 10.1007/s00228-013-1625-2. Epub 2013 Dec 22. PubMed PMID: 24362488.
14: You S, Piali L, Kuhn C, Steiner B, Sauvaget V, Valette F, Clozel M, Bach JF, Chatenoud L. Therapeutic use of a selective S1P1 receptor modulator ponesimod in autoimmune diabetes. PLoS One. 2013 Oct 24;8(10):e77296. doi: 10.1371/journal.pone.0077296. eCollection 2013. PubMed PMID: 24204793; PubMed Central PMCID: PMC3811978.
15: Rey M, Hess P, Clozel M, Delahaye S, Gatfield J, Nayler O, Steiner B. Desensitization by progressive up-titration prevents first-dose effects on the heart: guinea pig study with ponesimod, a selective S1P1 receptor modulator. PLoS One. 2013 Sep 12;8(9):e74285. doi: 10.1371/journal.pone.0074285. eCollection 2013. PubMed PMID: 24069292; PubMed Central PMCID: PMC3771878.
16: Brossard P, Derendorf H, Xu J, Maatouk H, Halabi A, Dingemanse J. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study. Br J Clin Pharmacol. 2013 Dec;76(6):888-96. doi: 10.1111/bcp.12129. PubMed PMID: 23594176; PubMed Central PMCID: PMC3845312.
17: Piali L, Froidevaux S, Hess P, Nayler O, Bolli MH, Schlosser E, Kohl C, Steiner B, Clozel M. The selective sphingosine 1-phosphate receptor 1 agonist ponesimod protects against lymphocyte-mediated tissue inflammation. J Pharmacol Exp Ther. 2011 May;337(2):547-56. doi: 10.1124/jpet.110.176487. Epub 2011 Feb 23. PubMed PMID: 21345969.





